molecular formula C12H7N3O3 B13978900 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole CAS No. 61382-09-0

6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole

Cat. No.: B13978900
CAS No.: 61382-09-0
M. Wt: 241.20 g/mol
InChI Key: VODKSLTWQBVIJL-UHFFFAOYSA-N
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Description

6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a nitro group at the 6-position and a pyridin-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridin-2-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 6-amino-2-(pyridin-2-yl)-1,3-benzoxazole.

    Substitution: Depending on the nucleophile, various substituted derivatives of the compound can be formed.

Scientific Research Applications

6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole core instead of benzoxazole.

    6-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Similar structure but with a benzothiazole core.

Properties

CAS No.

61382-09-0

Molecular Formula

C12H7N3O3

Molecular Weight

241.20 g/mol

IUPAC Name

6-nitro-2-pyridin-2-yl-1,3-benzoxazole

InChI

InChI=1S/C12H7N3O3/c16-15(17)8-4-5-9-11(7-8)18-12(14-9)10-3-1-2-6-13-10/h1-7H

InChI Key

VODKSLTWQBVIJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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